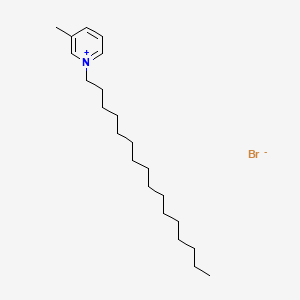

Pyridinium, 1-hexadecyl-3-methyl-, bromide

CAS No.: 2315-39-1

Cat. No.: VC19741932

Molecular Formula: C22H40BrN

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2315-39-1 |

|---|---|

| Molecular Formula | C22H40BrN |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | 1-hexadecyl-3-methylpyridin-1-ium;bromide |

| Standard InChI | InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | HKOMMZBXDSXZHH-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[Br-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridinium cation with a hexadecyl () chain at the 1-position and a methyl group () at the 3-position, paired with a bromide counterion. The long alkyl chain enhances lipophilicity, enabling micelle formation in aqueous solutions, while the methyl group sterically influences reactivity .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 398.5 g/mol | |

| CAS Number | 2315-39-1 | |

| Appearance | White to cream-colored powder | |

| Critical Micelle Concentration (CMC) | 0.5–1.5 mM (varies by solvent) |

Spectroscopic Characterization

-

NMR: NMR (CDCl) signals include δ 0.88 (t, 3H, terminal CH), 1.25–1.34 (m, 26H, alkyl chain), 4.30 (t, 2H, N–CH), and 7.31–7.43 (m, pyridinium protons) .

-

FTIR: Key peaks at 2850–2920 cm (C–H stretching, alkyl chain), 1640 cm (C=N), and 720 cm (C–Br) .

Synthesis and Optimization

Quaternization Reaction

The primary synthesis route involves reacting 3-methylpyridine with 1-bromohexadecane under reflux in acetonitrile or ethanol. Catalysts such as KI or mixed amine-acid systems improve yields .

Example Protocol:

-

Reactants: 3-Methylpyridine (1 eq), 1-bromohexadecane (1.1 eq), KI (0.01 eq).

-

Purification: Recrystallization from ethyl acetate or column chromatography.

Table 2: Synthetic Yields and Conditions

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| KI in acetonitrile | 90–100 | 24 | 85 | 99.5 | |

| Triethylamine/EDTA in ethanol | 120–135 | 30 | 92 | 99.2 | |

| Formic acid/HCl mixture | 130–140 | 16 | 95 | 99.8 |

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis, achieving >90% yields with automated solvent recovery . For instance, a 10 kg batch of 1-hexadecyl-3-methylpyridinium chloride (analogous bromide) produced 12.6 kg product at 99.5% purity .

Functional Applications

Surfactant and Micellar Systems

The compound reduces surface tension () and forms stable micelles (CMC 0.9–1.5 mM) . Applications include:

-

Phase Transfer Catalysis: Facilitates reactions between hydrophilic and hydrophobic phases in organic synthesis .

-

Drug Delivery: Encapsulates hydrophobic drugs (e.g., paclitaxel), enhancing bioavailability .

Antimicrobial Activity

Pyridinium salts disrupt microbial membranes via electrostatic interactions. Studies report minimum inhibitory concentrations (MICs) of 5–20 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Mechanism | Source |

|---|---|---|---|

| S. aureus (Gram-positive) | 10 | Membrane lysis, protein denaturation | |

| E. coli (Gram-negative) | 20 | Lipopolysaccharide disruption | |

| Candida albicans | 15 | Ergosterol binding |

Materials Science

-

Ionic Liquid Crystals: Exhibits smectic phases at 57–139°C, useful in optoelectronic devices .

-

Organogelators: Forms gels in deep eutectic solvents (DES) at 0.9% w/v, stabilizing emulsions .

Comparative Analysis with Analogues

Pyridinium vs. Imidazolium Salts

| Parameter | 1-Hexadecyl-3-Methylpyridinium Bromide | 1-Hexadecyl-3-Methylimidazolium Bromide |

|---|---|---|

| Thermal Stability | Up to 200°C | Up to 250°C |

| CMC (in water) | 1.2 mM | 0.8 mM |

| Antimicrobial MIC | 10–20 µg/mL | 5–15 µg/mL |

| Cost (USD/g) | 150 | 220 |

Positional Isomerism

-

1-Hexadecyl-2-Methylpyridinium Bromide: Lower CMC (0.8 mM) but reduced thermal stability .

-

1-Hexadecyl-4-Methylpyridinium Bromide: Higher solubility in polar solvents but weaker antimicrobial action .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume